Physicochemical Property Differentiation vs. Des-hydroxy Analog
N'-Hydroxy-4-methylpyridine-2-carboximidamide (MW 151.17 g/mol) carries an additional oxygen atom relative to its des-hydroxy analog 4-methylpyridine-2-carboximidamide (MW 135.17 g/mol), increasing molecular weight by 16.00 Da (11.8% increase) [1]. This N'-hydroxy modification introduces an additional hydrogen-bond donor and acceptor, which is predicted to reduce LogP and increase aqueous solubility relative to the des-hydroxy parent—a critical consideration for fragment-based drug design where ligand efficiency metrics are sensitive to both potency and physicochemical properties.
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW = 151.17 g/mol; HBD = 2 (N'-OH + amidine NH₂); HBA = 3 (pyridine N, N'-OH, amidine N); Formula = C₇H₉N₃O |
| Comparator Or Baseline | 4-Methylpyridine-2-carboximidamide: MW = 135.17 g/mol; HBD = 2 (amidine NH₂ only); HBA = 2 (pyridine N, amidine N); Formula = C₇H₉N₃ [1] |
| Quantified Difference | ΔMW = +16.00 Da (+11.8%); ΔHBA = +1 (N'-OH oxygen); N'-hydroxy group introduces metal-chelating capacity absent in des-hydroxy analog |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
The additional N'-hydroxy group directly impacts solubility, permeability, and metal-coordination potential—key parameters for fragment screening libraries and structure-based drug design that procurement scientists must evaluate when selecting among pyridinecarboximidamide scaffolds.
- [1] Kuujia. 4-Methylpyridine-2-carboximidamide – Product Information. CAS 1179533-15-3, MW 135.17 g/mol, Formula C₇H₉N₃. View Source
